Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate

Description

Chemical Identity and Nomenclature

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate is a boronic ester derivative with systematic IUPAC nomenclature reflecting its structural components. The compound is identified by the CAS Registry Number 1198605-53-6 and molecular formula C₁₂H₁₈BNO₄ . Alternative names include methyl 4-(pinacolboron)-1H-pyrrole-2-carboxylate, referencing the pinacol (2,3-dimethyl-2,3-butanediol) ligand in the boronic ester moiety. Its SMILES notation, COC(=O)C1=CC(=CN1)B2OC(C)(C)C(C)(C)O2 , and InChIKey, FHFIOJIHWCKHMQ-UHFFFAOYSA-N , provide unambiguous descriptors for computational and synthetic applications.

Structural Features and Classification

The molecule comprises two distinct functional units:

- A pyrrole ring with substitution at positions 2 (methyl carboxylate) and 4 (boronic ester).

- A pinacol-derived boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which stabilizes the boron atom through chelation.

The pyrrole core is a five-membered aromatic heterocycle with one nitrogen atom, while the boronic ester group enables participation in cross-coupling reactions. Classified as an organoboron compound , it belongs to the broader family of boronate esters used in synthetic organic chemistry.

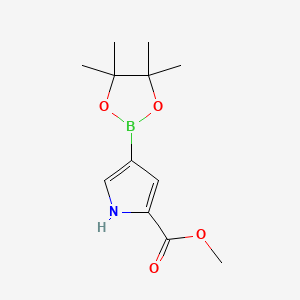

Figure 1: Structural Diagram

Boronic Ester Group

|

O=C(OC)-C1=NC=C(B2OC(C)(C)C(C)(C)O2)C=C1

Physical and Chemical Properties

The compound is a solid at room temperature, with a molecular weight of 251.09 g/mol. While explicit melting or boiling points are not widely reported, its boronic ester moiety suggests solubility in polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) and limited water solubility, consistent with analogous pinacol boronic esters. Spectroscopic data, including NMR and IR, align with its structure:

- ¹H NMR : Signals for methyl groups (δ ~1.3 ppm), pyrrole protons (δ ~6.5–7.5 ppm), and carboxylate methoxy (δ ~3.9 ppm).

- IR : Peaks for carbonyl (C=O, ~1700 cm⁻¹) and B-O bonds (~1350 cm⁻¹).

Table 2: Reactivity Profile

| Reaction Type | Application | Example |

|---|---|---|

| Suzuki-Miyaura Coupling | Cross-coupling with aryl halides | Synthesis of biaryl systems |

| Hydrolysis | Boronic acid generation | Intermediate functionalization |

Historical Context in Boronic Ester Chemistry

Pinacol boronic esters gained prominence in the late 20th century with the development of bis(pinacolato)diboron (B₂pin₂) , a stable boron source for Miyaura borylation. The integration of boronic esters into heterocycles, such as pyrroles, emerged as a strategy to enhance solubility and reactivity in metal-catalyzed transformations. This compound exemplifies advancements in atom-economic synthesis , enabling efficient coupling reactions without requiring stoichiometric metallic reagents.

Significance in Heterocyclic Chemistry

Pyrrole derivatives are pivotal in medicinal chemistry due to their prevalence in natural products (e.g., porphyrins) and pharmaceuticals. The boronic ester substituent in this compound facilitates site-selective functionalization , making it a versatile intermediate for:

- Drug discovery : Incorporation into kinase inhibitors or antimicrobial agents.

- Materials science : Synthesis of conjugated polymers for optoelectronics.

Table 3: Comparative Analysis of Analogous Boronated Pyrroles

| Compound | CAS No. | Substituents | Application |

|---|---|---|---|

| Methyl 1-methyl-4-(pinacolboron)-1H-pyrrole-2-carboxylate | 1351379-23-1 | N-methyl, boronic ester | Suzuki coupling precursor |

| Ethyl 5-methyl-4-(pinacolboron)-1H-pyrrole-2-carboxylate | 2377611-49-7 | Ethyl ester, C5-methyl | Agrochemical intermediates |

Properties

IUPAC Name |

methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO4/c1-11(2)12(3,4)18-13(17-11)8-6-9(14-7-8)10(15)16-5/h6-7,14H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFIOJIHWCKHMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CNC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659322 | |

| Record name | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198605-53-6 | |

| Record name | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Mechanism

In a representative procedure, methyl 1-tosyl-1H-pyrrole-2-carboxylate undergoes borylation using bis(pinacolato)diboron (1.25 equiv) in the presence of potassium acetate (5 equiv) and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 10 mol%) in DMF at 95°C under argon. The reaction proceeds via oxidative addition of the palladium catalyst to the pyrrole C–Br bond (if present), followed by transmetallation with the diboron reagent and reductive elimination to yield the boronate ester. The tosyl group stabilizes the pyrrole nitrogen, preventing undesired coordination with the catalyst.

Iridium-Catalyzed Direct C–H Borylation

Recent advances in transition-metal catalysis enable direct C–H borylation of unprotected pyrroles, bypassing N-protection and streamlining synthesis.

Ligand-Controlled Regioselectivity

A cyclooctadiene-ligated iridium catalyst, [Ir(OMe)(COD)]₂, combined with 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), facilitates borylation at the pyrrole 4-position. Methyl 1H-pyrrole-2-carboxylate reacts with bis(pinacolato)diboron (1.5 equiv) in cyclohexane at 90°C for 5 hours, affording the target compound in 70% yield. The electron-withdrawing ester group at position 2 directs iridium-mediated C–H activation to the adjacent position 4, leveraging the inherent electronic bias of the pyrrole ring.

Solvent and Temperature Optimization

Cyclohexane’s nonpolar nature suppresses competing protodeboronation, while elevated temperatures (90°C) accelerate oxidative addition. This method eliminates protective groups, reducing synthetic steps and waste generation. However, the high cost of iridium precursors may hinder large-scale adoption.

Comparative Analysis and Optimization Strategies

Industrial Considerations

Continuous-flow reactors could enhance the iridium-catalyzed route by minimizing catalyst loading and improving heat transfer. Green solvents like cyclopentyl methyl ether (CPME) may replace DMF or cyclohexane to align with sustainability goals.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form a boronic acid derivative.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Palladium catalysts, such as Pd(PPh3)4, are used in Suzuki-Miyaura cross-coupling reactions, along with a base like potassium carbonate.

Major Products Formed

Oxidation: Boronic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrrole derivatives, depending on the coupling partner used.

Scientific Research Applications

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and bioactive compounds.

Industry: Utilized in the production of advanced materials, such as polymers and electronic materials, due to its ability to form stable boron-carbon bonds.

Mechanism of Action

The mechanism of action of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate primarily involves its ability to participate in cross-coupling reactions. The boronate ester group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst to form new carbon-carbon bonds. This reactivity is crucial for its applications in organic synthesis and materials science.

Comparison with Similar Compounds

Substituent Variations on the Pyrrole Ring

Key Insight : The position of the boronate group (4- vs. 5-) and nitrogen substituents significantly impacts reactivity. The parent compound’s unsubstituted nitrogen maximizes coupling efficiency (e.g., 71% yield with 4-bromo-N,N-dimethylaniline ).

Heterocycle Core Modifications

Data Table :

*Yields depend on aryl halide partners and reaction conditions.

Functional Group Variations

Synthetic Flexibility: The parent compound’s methyl carboxylate group improves solubility, facilitating purification and handling compared to non-esterified analogs .

Biological Activity

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHB

- Molecular Weight : 262.11 g/mol

This compound features a pyrrole ring substituted with a dioxaborolane group, which is known for its unique reactivity and stability in various chemical environments.

Synthesis

The synthesis of this compound typically involves the acylation of pyrrole derivatives with boron-containing reagents. The use of mixed carbonic anhydrides has been reported to yield high purity products. For instance, one method achieved an 87% yield through the acylation process followed by deprotection steps using trifluoroacetic acid (TFA) .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms:

- Inhibition of Cell Proliferation : Studies have demonstrated that these compounds can effectively inhibit the proliferation of several cancer cell lines.

-

Mechanisms of Action :

- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the G1 phase.

- Induction of Apoptosis : It activates intrinsic apoptotic pathways leading to cell death.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Study 1: Anticancer Activity in Breast Cancer Cells

A study published in a peer-reviewed journal evaluated the effects of this compound on breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability and significant induction of apoptosis markers such as caspase activation and PARP cleavage .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent .

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Anticancer | Induces apoptosis | Cell cycle arrest at G1 phase |

| Inhibits proliferation | Activation of caspases | |

| Antimicrobial | Effective against bacteria | Disruption of cell membranes |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via iridium-catalyzed C–H borylation of methyl 1H-pyrrole-2-carboxylate derivatives. Key steps include optimizing catalyst loading (e.g., [Ir(OMe)(COD)]₂ with dtbpy ligands) and reaction temperature (typically 80–100°C). Solvent choice (e.g., cyclooctane) and stoichiometric control of boronating agents (pinacolborane) are critical for achieving yields >80% .

- Validation : Post-synthesis, purity is confirmed using ¹H/¹³C NMR and HRMS , with emphasis on detecting residual starting materials or deprotected boronate esters .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its derivatives?

- Analytical Workflow :

- NMR : ¹H NMR resolves the pyrrole ring protons (δ 6.5–7.5 ppm) and pinacol boronate signals (δ 1.0–1.3 ppm). ¹¹B NMR confirms boronate integrity (δ ~30 ppm).

- HRMS : Accurately determines molecular ion peaks (e.g., [M+H]⁺ at m/z 269.12 for the parent compound) .

- TLC/Column Chromatography : Hexane/CH₂Cl₂ (1:3) systems are optimal for monitoring Suzuki coupling reactions .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester to synthesize 5-aryl-pyrrole derivatives?

- Key Parameters :

- Catalyst System : Pd(PPh₃)₄ or Pd(dppf)Cl₂ in THF/water (3:1) at 80°C for 48 hours achieves >70% yields.

- Stoichiometry : A 1:1.5 ratio of boronate to aryl halide minimizes side reactions (e.g., protodeboronation) .

Q. What strategies address low yields or side products during cross-coupling reactions with this compound?

- Troubleshooting :

- Moisture Sensitivity : Use anhydrous solvents and inert atmospheres to prevent boronate hydrolysis.

- Catalyst Poisoning : Pre-filter reaction mixtures to remove particulate impurities.

- Byproduct Identification : LC-MS or GC-MS detects protodeboronated pyrrole derivatives, which can be suppressed by adding Cs₂CO₃ as a base .

Q. How does computational modeling (e.g., DFT) aid in predicting the reactivity of this boronate ester in cross-coupling or pharmacological studies?

- Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.